8-Methoxy-4-Methylquinoline: Physicochemical Profiling and Synthetic Methodology
8-Methoxy-4-Methylquinoline: Physicochemical Profiling and Synthetic Methodology
[1]
Introduction: Chemical Identity & Relevance
8-Methoxy-4-methylquinoline (CAS: 938-33-0) is a heterocyclic organic compound belonging to the quinoline family. Structurally, it consists of a fused benzene and pyridine ring system, substituted with a methyl group at the C4 position and a methoxy group at the C8 position.
This scaffold is of significant interest in medicinal chemistry, particularly in the development of antimalarial agents (analogous to primaquine and pamaquine) and potential anticancer therapeutics. The 8-methoxy group is a critical pharmacophore, influencing the basicity of the quinoline nitrogen and modulating metabolic stability.
Chemical Structure:
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IUPAC Name: 8-Methoxy-4-methylquinoline
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Molecular Formula: C₁₁H₁₁NO
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Molecular Weight: 173.21 g/mol
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SMILES: COC1=CC=CC2=C1N=CC(C)=C2
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted parameters. Note the low melting point, indicating the compound may exist as a supercooled liquid or semi-solid at elevated ambient temperatures.
| Property | Value | Condition/Note |
| Physical State | Low-melting solid | May appear as oil if impure |
| Melting Point | 38 – 43 °C | Experimental [1, 2] |
| Boiling Point | 282 °C | Literature value [1] |
| Density | 1.13 g/cm³ | Estimated at 20 °C |
| Refractive Index | 1.607 | Predicted |
| LogP (Octanol/Water) | 2.2 – 2.5 | Predicted (Lipophilic) |
| pKa | ~4.5 – 5.0 | Quinoline nitrogen (Predicted) |
| Solubility | Soluble | DCM, Ethyl Acetate, Methanol |
| Solubility | Insoluble | Water |
Structural Characterization (Spectroscopy)
Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The 4-methyl substituent introduces a characteristic singlet in the upfield aromatic region, while the 8-methoxy group provides a distinct singlet around 4.0 ppm.
Proton NMR (¹H NMR) Consensus Data
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 8.75 – 8.90 | Doublet (d) | 1H | H-2 | Deshielded by adjacent Nitrogen |
| 7.95 – 8.00 | Doublet (d) | 1H | H-5 | Peri-position to C4-Methyl |
| 7.35 – 7.45 | Triplet (t) | 1H | H-6 | Meta to OMe |
| 7.15 – 7.25 | Multiplet (m) | 2H | H-3, H-7 | H-3 is shielded by C4-Me |
| 3.90 – 4.03 | Singlet (s) | 3H | -OCH₃ | Methoxy at C8 |
| 2.60 – 2.70 | Singlet (s) | 3H | -CH₃ | Methyl at C4 |
Mass Spectrometry (MS):
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Ionization Mode: ESI (+)
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Molecular Ion [M+H]⁺: m/z 174.09
Experimental Protocols
Protocol A: Modified Doebner-Miller Synthesis (Primary Route)
This protocol utilizes a Lewis acid-catalyzed condensation of o-anisidine with methyl vinyl ketone (MVK). This method is preferred for its atom economy and operational simplicity compared to the Skraup reaction.
Reaction Scheme Logic: The reaction proceeds via a Michael addition of the aniline nitrogen to the vinyl ketone, followed by acid-catalyzed cyclization and oxidative aromatization. The use of FeCl₃/ZnCl₂ serves as both a Lewis acid catalyst and an oxidizing agent to drive aromatization.
Materials:
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o-Anisidine (2-Methoxyaniline) (1.0 equiv)
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Methyl Vinyl Ketone (MVK) (1.1 equiv)
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Acetic Acid (Glacial, Solvent)
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Ferric Chloride (FeCl₃) (1.0 equiv)
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Zinc Chloride (ZnCl₂) (1.1 equiv)
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve o-anisidine (10 mmol) in glacial acetic acid (10 mL). Add activated FeCl₃ (10 mmol) and stir at room temperature for 5–10 minutes.
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Addition: Slowly add Methyl Vinyl Ketone (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
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Cyclization: Heat the mixture to 70–75 °C and maintain for 1 hour.
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Completion: Add anhydrous ZnCl₂ (11 mmol) to the hot solution and reflux for an additional 2 hours to ensure complete aromatization.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour into ice-water (50 mL).
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Basify to pH 10–11 using 10% NaOH solution. Note: Precipitate may form.
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Extract with Ethyl Acetate (3 x 30 mL).[1]
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Purification:
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Dry combined organic layers over anhydrous Na₂SO₄.
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Concentrate under reduced pressure.
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Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to yield a pale yellow solid.[2]
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Protocol B: O-Methylation of 4-Methyl-8-hydroxyquinoline (Alternative)
If the 8-hydroxy precursor is available, this method offers higher yields under milder conditions.
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Dissolution: Dissolve 4-methyl-8-hydroxyquinoline (1 equiv) in anhydrous DMF.
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Deprotonation: Add K₂CO₃ (2 equiv) and stir for 30 mins.
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Alkylation: Add Iodomethane (MeI, 1.5 equiv) dropwise. Stir at 60 °C for 16 hours.
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Isolation: Dilute with water, extract with EtOAc, and evaporate to yield the product.
Visualization: Synthetic Pathway
The following diagram illustrates the logic flow of the Doebner-Miller synthesis described in Protocol A.
Caption: Mechanistic flow of the modified Doebner-Miller synthesis converting o-anisidine to 8-methoxy-4-methylquinoline.
Pharmacopharmaceutical Implications
For researchers in drug discovery, the physical properties of 8-methoxy-4-methylquinoline dictate its handling and formulation:
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Lipophilicity (LogP ~2.4): The compound possesses moderate lipophilicity, suggesting good membrane permeability (CNS penetration potential) but limited aqueous solubility. Formulation strategies may require co-solvents (PEG-400) or cyclodextrin complexation for biological assays.
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Basicity: The 8-methoxy group exerts an electron-donating effect via resonance, potentially increasing the pKa of the quinoline nitrogen compared to unsubstituted quinoline. This makes the nitrogen a better hydrogen bond acceptor in protein binding pockets.
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Metabolic Liability: The 4-methyl group is a potential site for metabolic oxidation (to hydroxymethyl or carboxylic acid), while the 8-methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes.
References
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ChemicalBook. (2024). 8-Methoxyquinoline Properties and Derivatives. Retrieved from
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PubChem. (2024). Compound Summary: 8-Methoxy-4-methylquinoline (CAS 938-33-0). National Library of Medicine. Retrieved from
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Tang, E., et al. (2011). A Novel Solid-Phase Synthesis of Quinolines. Synlett. Retrieved from
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ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and Derivatives.[3][4][5][6] Retrieved from
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Google Patents. (2007). WO2007060685A1: An improved process for the synthesis of quinoline derivatives.[6] Retrieved from
Sources
- 1. 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 8-methoxy-4-methylquinoline - CAS号 61703-95-5 - 摩贝百科 [m.molbase.cn]
- 4. US20060183909A1 - Compositions derived from quinoline and quinoxaline, preparation and use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
